(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
CAS No.:
Cat. No.: VC17473208
Molecular Formula: C10H11F4NO
Molecular Weight: 237.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F4NO |
|---|---|
| Molecular Weight | 237.19 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
| Standard InChI | InChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1 |
| Standard InChI Key | AMHGPDHZCQVJAN-SSDLBLMSSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=C(C=C(C=C1)C(F)(F)F)F)N)O |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Stereochemical Significance
(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1208080-81-2) possesses the molecular formula C₁₀H₁₁F₄NO and a molecular weight of 237.19 g/mol . Its structure integrates a propan-2-ol backbone substituted with an amino group and a 2-fluoro-4-(trifluoromethyl)phenyl ring. The (1S,2S) stereochemistry is critical for its interaction with chiral biological targets, as enantiomeric purity often dictates pharmacological activity.
The compound’s InChIKey (AMHGPDHZCQVJAN-SSDLBLMSSA-N) and isomeric SMILES (CC@@HO) encode its three-dimensional conformation, emphasizing the spatial arrangement of the fluorine and trifluoromethyl substituents . These groups contribute to enhanced lipophilicity and metabolic stability, traits desirable in drug candidates .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁F₄NO | |
| Molecular Weight | 237.19 g/mol | |
| Stereochemistry | (1S,2S) | |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O |
The trifluoromethyl group at the para position and the ortho-fluoro substituent create a distinct electronic profile, influencing solubility and reactivity .
Synthesis and Manufacturing
The ortho-fluoro group in the subject compound may enhance target selectivity compared to its non-fluorinated analog .
Applications in Medicinal Chemistry
Drug Discovery and Development
This amino alcohol serves as a versatile intermediate in synthesizing:
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Small-Molecule Inhibitors: Fluorine atoms improve pharmacokinetic profiles by reducing metabolic degradation.
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Chiral Auxiliaries: Facilitates asymmetric synthesis of complex molecules, leveraging its rigid stereochemistry .
Agrochemistry
In agrochemical research, fluorinated amino alcohols are precursors to herbicides and pesticides, where the trifluoromethyl group enhances soil persistence and bioavailability.
Future Research Directions
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Pharmacological Profiling: In vitro assays to elucidate specific biological targets.
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Synthetic Optimization: Development of enantioselective routes to improve yield and scalability.
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Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency and selectivity.
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